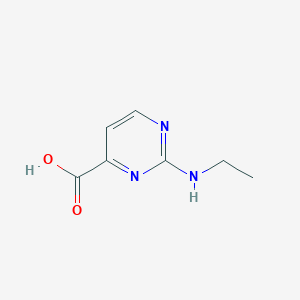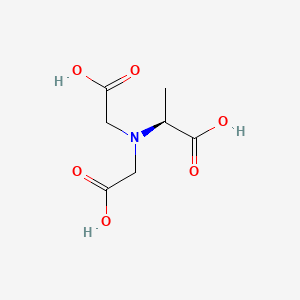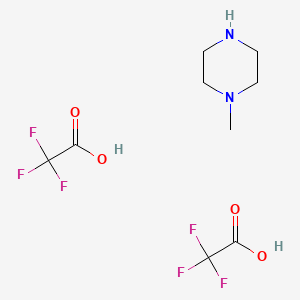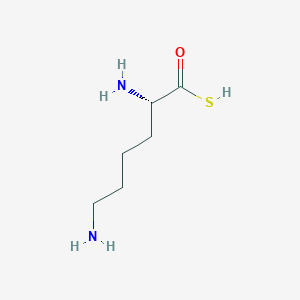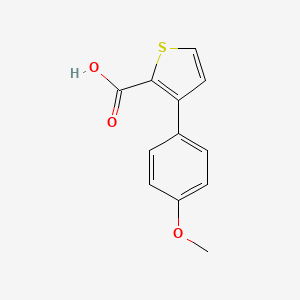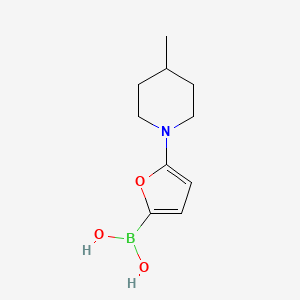
(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a furan ring substituted with a boronic acid group and a 4-methylpiperidinyl group, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Piperidinyl Group: The 4-methylpiperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated furan compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .
Medicine
In medicine, boronic acid derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Boronic acids are known for their ability to form self-healing materials and responsive polymers, which have applications in coatings, adhesives, and sensors .
作用機序
The mechanism of action of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity .
類似化合物との比較
Similar Compounds
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid: Similar in structure but with a different substitution pattern on the piperidine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a boronic ester group and is used in similar applications.
Uniqueness
(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan ring and the piperidinyl group enhances its reactivity and potential for diverse applications in synthesis, biology, and medicine .
特性
分子式 |
C10H16BNO3 |
|---|---|
分子量 |
209.05 g/mol |
IUPAC名 |
[5-(4-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
InChIキー |
IWXPHGUSLVZSAA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)N2CCC(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



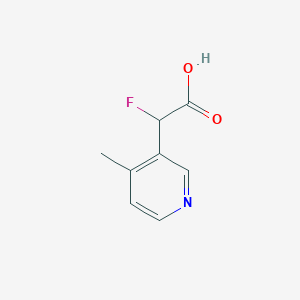
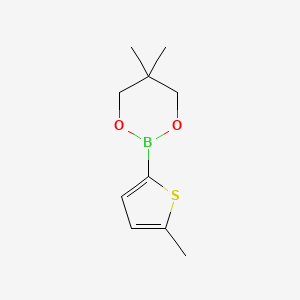
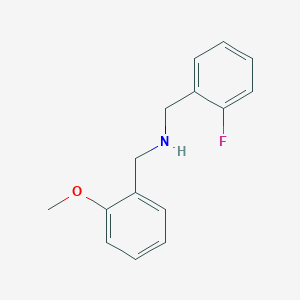
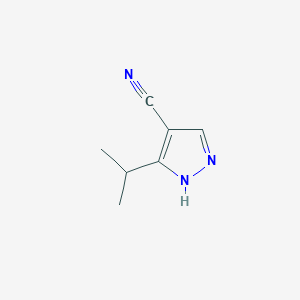

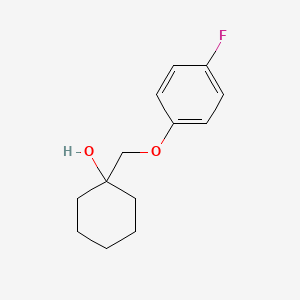
![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
